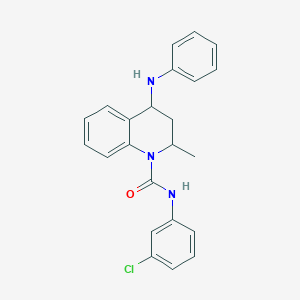
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly known as ACQ, is a chemical compound that has gained significant attention in scientific research. ACQ is a quinoline derivative that has been synthesized by various methods and has shown promising results in various biological and physiological applications.
作用机制
The mechanism of action of ACQ is not completely understood. However, it has been suggested that ACQ inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. ACQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
ACQ has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. ACQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, ACQ has been shown to inhibit the replication of various viruses, including HIV, HCV, and influenza virus.
实验室实验的优点和局限性
ACQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. ACQ is also stable under various conditions, which makes it suitable for long-term storage. However, ACQ has some limitations. It is not very water-soluble, which makes it difficult to use in aqueous solutions. Moreover, ACQ has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the research on ACQ. One direction is to study the potential use of ACQ in the treatment of bacterial and fungal infections. Another direction is to study the potential use of ACQ in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to understand the mechanism of action of ACQ and its potential side effects in vivo.
Conclusion
In conclusion, ACQ is a quinoline derivative that has gained significant attention in scientific research. ACQ has shown promising results in various biological and physiological applications, including anti-inflammatory, anti-tumor, and anti-viral properties. ACQ has several advantages for lab experiments, but also has some limitations. Further studies are needed to understand the potential therapeutic applications of ACQ and its mechanism of action.
合成方法
ACQ can be synthesized by various methods, including the reaction of 3-chloroaniline with 2-methylquinoline-4-carboxylic acid and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-chloroaniline with 2-methyl-4-quinolonecarboxylic acid ethyl ester, followed by reduction with lithium aluminum hydride. The yield of ACQ using these methods ranges from 50-80%.
科学研究应用
ACQ has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. ACQ has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Moreover, ACQ has been studied for its potential use in the treatment of bacterial and fungal infections.
属性
IUPAC Name |
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c1-16-14-21(25-18-9-3-2-4-10-18)20-12-5-6-13-22(20)27(16)23(28)26-19-11-7-8-17(24)15-19/h2-13,15-16,21,25H,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUKYKPMBYZSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-N-(3-chlorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)

![1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5152663.png)
![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)
![isobutyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152687.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)
![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B5152723.png)